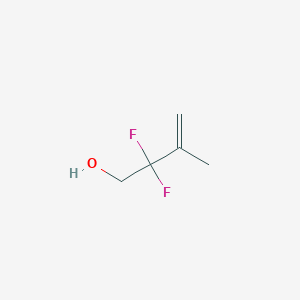
2,2-Difluoro-3-methylbut-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoprenol, also known as 3-Methylbut-3-en-1-ol, is a hemiterpene alcohol . It is produced industrially as an intermediate to 3-methylbut-2-en-1-ol (prenol) .
Synthesis Analysis
Isoprenol is produced by the reaction between isobutene (2-methylpropene) and formaldehyde . The thermodynamically preferred prenol with the more substituted double bond cannot be directly formed in the above reaction, but is produced via a subsequent isomerisation .Molecular Structure Analysis
The molecular formula of Isoprenol is C5H10O . It contains a carbon-carbon double bond, or an alkene, in this compound . There are saturated carbon atoms (parts of the molecule with no double bonds, including the –CH3 methyl group) in each molecule, known as alkanes .Chemical Reactions Analysis
The isomerisation reaction of Isoprenol is catalyzed by any species which can form an allyl complex without excessive hydrogenation of the substrate, for example poisoned palladium catalysts .Physical And Chemical Properties Analysis
Isoprenol has a molar mass of 86.132 g/mol and a density of 0.853 g/cm3 . Its boiling point is between 130 to 132 °C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Isomerization
2,2-Difluoro-3-methylbut-3-en-1-ol and its derivatives have been extensively studied in the field of chemical synthesis. For instance, the photochemical rearrangement of perfluoro-2,3-dimethylbut-2-ene, a related compound, has been demonstrated to efficiently isomerize to perfluoro-2,3-dimethylbut-1-ene under UV irradiation (Bell et al., 1980). Similarly, the preparation of perfluoro-(3-methylbuta-1,2-diene) by dehalogenofluorination and its subsequent dimerization under thermal conditions has been explored (Bosbury et al., 1976).
Reactions Under Ionic and Free-Radical Conditions
The compound's reactions under various conditions have been a subject of interest. For example, the reactions of perfluoro-3-methylbut-1-ene under free-radical conditions have been investigated, showing exclusive attack at the terminal CF2 group (Haszeldine et al., 1979).
Novel Compound Synthesis
There has been research into synthesizing novel compounds using derivatives of 2,2-Difluoro-3-methylbut-3-en-1-ol. An example includes the creation of a Geiparvarin analogue with a fluorinated segment, starting from 4-(ω-iodoperfluorobutyl)-2-methylbut-3-yn-2-ol (Amato & Calas, 2003).
Gas-Phase Reactions and Decomposition
Studies have also been conducted on the gas-phase reactions and decomposition of related compounds. The kinetics of the gas-phase decomposition of 2,3-epoxy-2-methylbutane, which isomerizes to compounds including 2-methylbut-3-en-2-ol and 3-methylbut-3-en-2-ol, have been extensively analyzed (Flowers & Öztürk, 1975).
Liquid Crystal Compounds Synthesis
There is also research focusing on the synthesis of liquid crystal compounds using derivatives of 2,2-Difluoro-3-methylbut-3-en-1-ol. For instance, the synthesis and properties of 2,3,4-trifluorotolane liquid crystal compounds have been explored, where the related 4-(2,3,4-Trifluorophenyl)-2-methylbut-3-yn-2-ol is used as a starting material (Yue-hui, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-difluoro-3-methylbut-3-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-4(2)5(6,7)3-8/h8H,1,3H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOBCUWMZOEZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

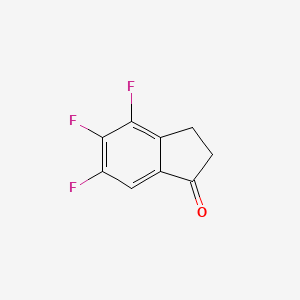

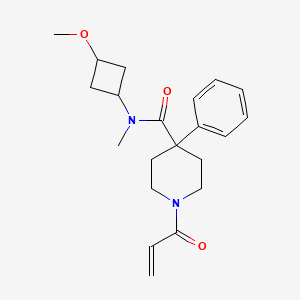
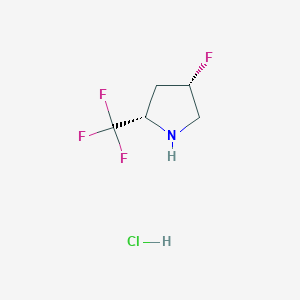
![1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2631729.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2631730.png)
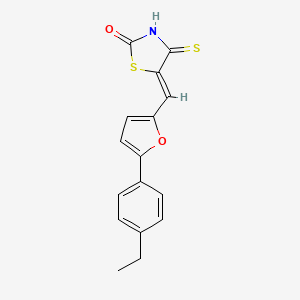




![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2631740.png)
![1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2631741.png)
![2-Chloro-N-[1-(2-morpholin-4-ylethyl)-2-oxopiperidin-3-yl]propanamide](/img/structure/B2631742.png)